N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid or its derivatives under basic conditions.
Coupling with phenylacetamide: The oxadiazole intermediate is then coupled with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles or phenylacetamides.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Material Science: It is used in the development of high-energy materials and energetic salts due to its favorable oxygen balance and positive heat of formation.
Industrial Chemistry: The compound is utilized in the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in microbial metabolism and replication.
Pathways Involved: It may inhibit key enzymes in the biosynthetic pathways of nucleic acids and proteins, leading to the disruption of microbial growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide
- 3,5-dichloro-N-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]-benzenesulphonamide
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the oxadiazole and phenyl rings, which imparts distinct physicochemical properties and biological activities. Its combination of a 1,2,4-oxadiazole ring with a phenylacetamide moiety makes it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-16(9-7-12)23-11-17(22)20-15-5-3-4-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBUDSZYDIRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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